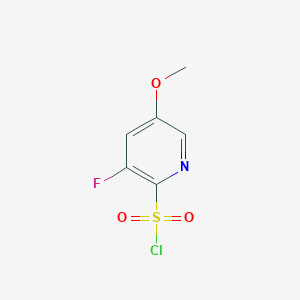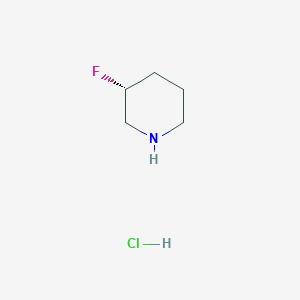![molecular formula C6H11N B1396184 Spiro[2.3]hexan-1-amine CAS No. 17202-60-7](/img/structure/B1396184.png)
Spiro[2.3]hexan-1-amine
Vue d'ensemble
Description
Spiro[2.3]hexan-1-amine is a non-natural spirocyclic amino acid characterized by a unique spiro structure where a cyclopropane ring is fused to a cyclohexane ring. This compound is of significant interest due to its conformationally restricted structure, which imparts unique chemical and biological properties.
Applications De Recherche Scientifique
Spiro[2.3]hexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with unique mechanical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.3]hexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This reaction is induced by visible light and proceeds through a triplet excited state, yielding the spirocyclic framework in good yields under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[2.3]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Mécanisme D'action
The mechanism of action of Spiro[2.3]hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic structure restricts its conformational flexibility, allowing for precise binding to target sites. This can result in the inhibition or activation of specific biological pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Spiro[2.4]heptan-4-one: Another spirocyclic compound with a different ring size and functional group.
Spiro[3.3]heptane: A spirocyclic compound with a larger ring system.
Spiro[2.3]hexan-1-ol: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness: Spiro[2.3]hexan-1-amine is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Its conformational restriction and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
spiro[2.3]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-5-4-6(5)2-1-3-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEWHZLUSNCJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


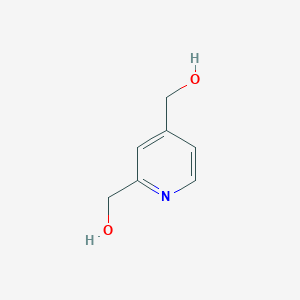
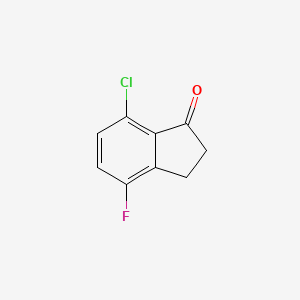

![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)
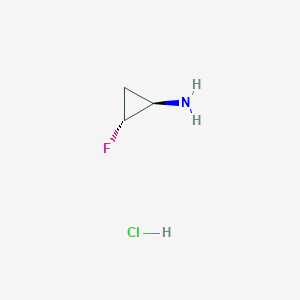
![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)
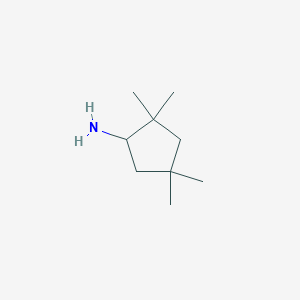
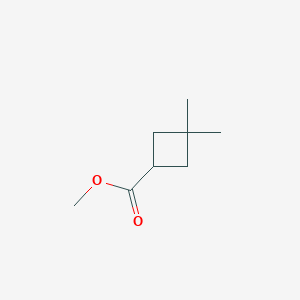
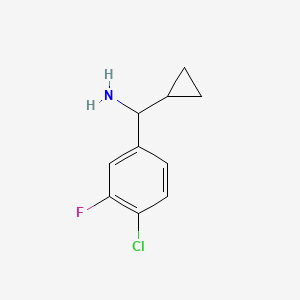
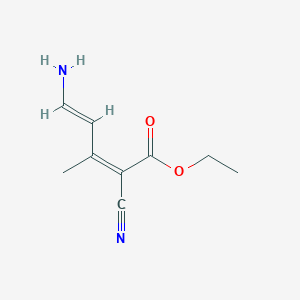
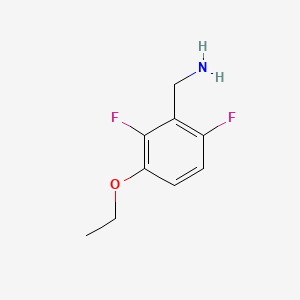
![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)
